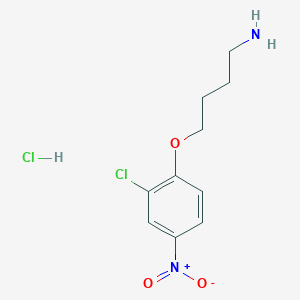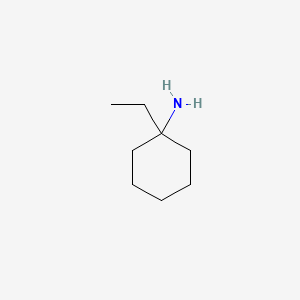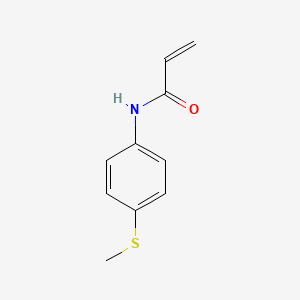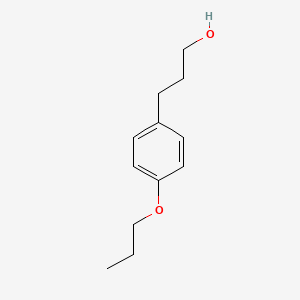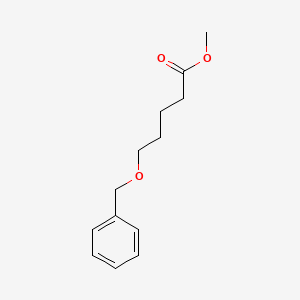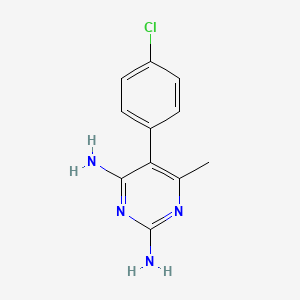
3,5-Dichloro-2-isothiocyanatopyridine
Descripción general
Descripción
3,5-Dichloro-2-isothiocyanatopyridine (CAS No. 59180-89-1) is a chemical compound with the molecular formula C₆H₂Cl₂N₂S . It is a pale yellow crystalline substance that plays a significant role in synthetic chemistry and pharmaceutical research .
Synthesis Analysis
- Formation of Intermediate : Start with 3,5-Dichloro-2-pyridylisothiocyanate (CAS No. 4214-74-8) and treat it with thiophosgenes (10% solution in toluene). Reflux the mixture until a clear solution is obtained, and no further hydrochloric acid gas evolves. Crystallize the product to obtain the desired isothiocyanate . Alternative Approach : Another approach involves reacting 3,5-dichloropyridin-2-amine (CAS No. 4214-74-8) with l,l’-thiocarbonyldipyridin-2(1H)-one in dichloromethane at 40°C for 3 hours. Purify the crude product by chromatography to yield this compound .
Aplicaciones Científicas De Investigación
Functionalization Strategies
3,5-Dichloro-2-isothiocyanatopyridine, along with other dichloropyridines, is used in selective functionalization strategies. For instance, Marzi, Bigi, and Schlosser (2001) investigated the selective functionalization of dichloropyridines, demonstrating the varying reactivity based on different reagents and conditions (Marzi, Bigi, & Schlosser, 2001).
Nuclear Quadrupole Resonance Studies
The compound's isotopes, like 35Cl, have been analyzed using nuclear quadrupole resonance. Redshaw and Orville-Thomas (1979) explored the 35Cl nuclear quadrupole resonance spectra of various 3,5-dichloro-2,6-difluoro-4-X-pyridine compounds (Redshaw & Orville-Thomas, 1979).
Propiedades
IUPAC Name |
3,5-dichloro-2-isothiocyanatopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-4-1-5(8)6(9-2-4)10-3-11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHLVVSSFRDDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N=C=S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633115 | |
| Record name | 3,5-Dichloro-2-isothiocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59180-89-1 | |
| Record name | 3,5-Dichloro-2-isothiocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

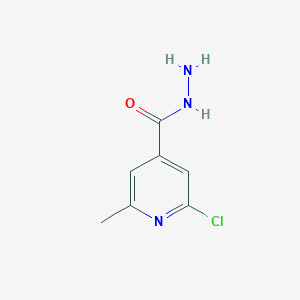

![6-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3059473.png)
